3-Amino-6-methoxy-5-azaindole Dihydrochloride: Structural Logic, Kinase Targeting, and Synthetic Workflows
3-Amino-6-methoxy-5-azaindole Dihydrochloride: Structural Logic, Kinase Targeting, and Synthetic Workflows
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
In modern rational drug design, the azaindole scaffold has emerged as a privileged bioisostere for indoles and purines, particularly in the development of targeted kinase inhibitors[1]. 3-Amino-6-methoxy-5-azaindole dihydrochloride (CAS: 1352393-57-7)[2] is a highly specialized, multi-functional building block. It combines the ATP-hinge binding capabilities of the 5-azaindole core with orthogonal functionalization vectors (the 3-amino and 6-methoxy groups).
This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in pharmacophore modeling, and field-proven synthetic workflows for its incorporation into complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Logic
Understanding the intrinsic properties of this molecule is critical for predicting its behavior in both synthetic reactions and biological systems. The dihydrochloride salt form is specifically engineered to overcome the oxidative instability typical of electron-rich amino-heterocycles.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Amino-6-methoxy-5-azaindole dihydrochloride |
| CAS Registry Number | 1352393-57-7[2] |
| Molecular Formula | C₈H₁₁Cl₂N₃O |
| Molecular Weight | 236.10 g/mol (Free base: 163.18 g/mol ) |
| Appearance | Solid powder (typically off-white to pale brown) |
| Solubility | Soluble in DMSO, H₂O (as a salt), and Methanol |
| Topological Polar Surface Area (TPSA) | ~64.6 Ų (Free base) |
| H-Bond Donors / Acceptors | 3 (NH₂, Indole NH) / 3 (Methoxy O, Pyridine N, Indole N) |
Pharmacophore Mapping
The structural logic of 3-Amino-6-methoxy-5-azaindole is dictated by its distinct functional zones. The 5-azaindole core provides a dual hydrogen-bond donor/acceptor motif that perfectly aligns with the backbone amides of the kinase hinge region[1]. The 6-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the azaindole core and modulating selectivity. Finally, the 3-amino group serves as a synthetic vector, allowing chemists to build outward into the solvent-exposed channel or the DFG-out pocket of the kinase[3].
Figure 1: Pharmacophore mapping and structural logic of 3-Amino-6-methoxy-5-azaindole dihydrochloride.
Mechanistic Role in Kinase Inhibition
The transition from indole to azaindole is a hallmark of advanced medicinal chemistry[3]. The substitution of a carbon atom with a nitrogen atom (in the 5-position) fundamentally alters the molecule's electrostatic potential map.
Expertise & Causality in Drug Design:
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Hinge Region Interaction: In the ATP-binding pocket of kinases, the N1-H of the azaindole acts as a hydrogen-bond donor to the carbonyl oxygen of the hinge region (e.g., a Leucine residue), while the N5 atom acts as a hydrogen-bond acceptor from the backbone NH of an adjacent residue.
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Overcoming Kinetic Barriers: The 6-methoxy group sterically restricts the rotation of adjacent substituents and electronically enriches the ring. This enrichment is crucial because the pyridine nitrogen (N5) is inherently electron-withdrawing. By adding the methoxy group, the nucleophilicity of the 3-amino group is partially restored, facilitating downstream synthetic coupling[4].
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Salt Selection: The dihydrochloride salt is utilized not merely for aqueous solubility, but to protonate both the electron-rich 3-amino group and the pyridine nitrogen. This locks the molecule in a stable state, preventing premature oxidation and degradation during shelf storage.
Experimental Workflows: Amide Coupling & Salt Handling
A primary application of this building block is the formation of amide or urea linkages via the 3-amino group. Because the amine is situated on an electron-deficient heteroaromatic system (relative to a standard aniline), standard coupling reagents (like EDC/HOBt) often yield poor results. The following protocol utilizes HATU to overcome this kinetic barrier.
Figure 2: HATU-mediated amide coupling workflow utilizing the 3-amino functional group.
Step-by-Step Methodology: HATU-Mediated Amide Coupling
Objective: To functionalize the 3-amino group with a target carboxylic acid, creating a stable amide linkage.
Reagents:
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3-Amino-6-methoxy-5-azaindole dihydrochloride (1.0 eq)
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Target Carboxylic Acid (1.1 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
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Anhydrous DMF
Protocol:
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Salt Neutralization (Free-basing): Suspend the azaindole dihydrochloride salt in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (4.0 eq) dropwise.
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Causality: The 4.0 equivalents of DIPEA are critical. Exactly 2.0 eq are consumed to neutralize the dihydrochloride salt, while the remaining 2.0 eq maintain a basic environment to ensure the 3-amino group remains nucleophilic and to catalyze the coupling.
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Acid Activation: In a separate dry vial, dissolve the target carboxylic acid and HATU in anhydrous DMF. Stir for 15 minutes at room temperature.
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Causality: HATU forms a highly reactive OAt-ester with the carboxylic acid. This is mandatory because the 3-amino group on the azaindole system is a relatively weak nucleophile.
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Nucleophilic Attack: Transfer the activated acid solution to the free-based azaindole mixture. Stir at room temperature for 12–16 hours.
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Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with a 5% aqueous LiCl solution.
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Causality: The 5% LiCl wash is a field-proven technique to strip residual DMF from the organic phase, preventing co-elution during chromatography.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized product, the protocol must act as a self-validating system. Post-purification, the following analytical checks are mandatory:
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LC-MS (Liquid Chromatography-Mass Spectrometry): The 5-azaindole core ionizes exceptionally well in positive electrospray ionization (ESI+). The successful formation of the amide should be confirmed by the presence of the
peak corresponding to the coupled product mass. -
¹H NMR (Nuclear Magnetic Resonance, DMSO-d₆):
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Validation of Coupling: The disappearance of the broad 3-amino singlet (typically around 4.5–5.5 ppm) and the appearance of a downfield amide proton (
ppm) confirm successful covalent linkage. -
Structural Integrity: The 6-methoxy protons will appear as a sharp, distinct singlet around 3.8–4.0 ppm. This serves as a reliable internal reference point to ensure the azaindole core has not degraded during the basic conditions of the coupling reaction.
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References
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Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (via NCBI PMC) URL: [Link]
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Title: A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
